3-Fluoro-2-hydrazinylpyridine hydrochloride
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Overview
Description
3-Fluoro-2-hydrazinylpyridine hydrochloride is a chemical compound with the molecular formula C5H6FN3·HCl. It is a derivative of pyridine, where the pyridine ring is substituted with a fluorine atom at the third position and a hydrazine group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-hydrazinylpyridine hydrochloride typically involves the reaction of 3-fluoropyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydrazinylpyridine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazones or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Fluoro-2-hydrazinylpyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: It is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydrazinylpyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-fluoro-2-hydrazinylpyridine: Similar structure but with a chlorine atom instead of a hydrogen atom at the fifth position.
3-Fluorophenylhydrazine hydrochloride: Similar structure but with a phenyl ring instead of a pyridine ring.
Uniqueness
3-Fluoro-2-hydrazinylpyridine hydrochloride is unique due to the presence of both a fluorine atom and a hydrazine group on the pyridine ring. This combination imparts specific chemical properties, such as increased reactivity and potential for forming stable complexes with metal ions .
Properties
Molecular Formula |
C5H7ClFN3 |
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Molecular Weight |
163.58 g/mol |
IUPAC Name |
(3-fluoropyridin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H6FN3.ClH/c6-4-2-1-3-8-5(4)9-7;/h1-3H,7H2,(H,8,9);1H |
InChI Key |
YMTYEQRUYOULMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NN)F.Cl |
Origin of Product |
United States |
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